molecular formula C12H9NO4 B2747279 Methyl 1-nitro-2-naphthoate CAS No. 78508-71-1

Methyl 1-nitro-2-naphthoate

Cat. No.: B2747279
CAS No.: 78508-71-1
M. Wt: 231.207
InChI Key: JOBULQXHDUJYCX-UHFFFAOYSA-N
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Description

Contextual Significance within Nitro-Naphthalene Chemistry

Nitro-naphthalenes are a class of compounds derived from naphthalene (B1677914) (C₁₀H₈) by the substitution of one or more hydrogen atoms with nitro groups (-NO₂). The direct nitration of naphthalene, typically with a mixture of nitric and sulfuric acids, primarily yields 1-nitronaphthalene (B515781), with 2-nitronaphthalene (B181648) being a minor product. nih.govwikipedia.orgwikipedia.org These compounds are significant intermediates in the chemical industry, particularly for the synthesis of dyes, rubber chemicals, and pesticides through the reduction of the nitro group to an amine. nih.gov

Methyl 1-nitro-2-naphthoate is a more complex, bifunctional derivative within this family. The presence of both an electron-withdrawing nitro group and a methyl ester on the same aromatic ring system creates a unique electronic profile and offers multiple sites for chemical modification. The nitro group at the C1 position and the ester at the C2 position influence the reactivity of the naphthalene ring, making it a specialized precursor for synthesizing highly functionalized polycyclic systems.

Role of this compound in Organic Synthesis and Mechanistic Studies

The unique substitution pattern of this compound makes it a valuable substrate in various organic reactions and for studying reaction mechanisms. Researchers utilize its reactive sites to construct complex molecular architectures.

Key Research Applications:

Asymmetric Dearomatization: Derivatives of the 1-nitro-2-naphthol (B1581586) scaffold, closely related to this compound, have been successfully used in palladium-catalyzed asymmetric allylic dearomatization reactions. rsc.org This method provides access to chiral β-naphthalenones, which are valuable building blocks in organic synthesis, with good yields and high enantioselectivity. rsc.org

Synthesis of Heterocycles: The nitro-naphthoate framework is a precursor for various heterocyclic compounds. For instance, related nitro-naphthoic acids are used to synthesize naphtho[1,2-d]oxazole derivatives. acs.org The reduction of the nitro group can lead to intramolecular cyclization, forming new ring systems.

Domino Reactions: Highly functionalized naphthalenes can be synthesized using domino reactions involving substrates with similar activation patterns, such as a Michael acceptor adjacent to an aromatic ring activated for SNAr ring closure. nih.gov

Mechanistic Investigations: The hydrolysis kinetics of related esters, such as ethyl 2-nitro-1-naphthoate and ethyl 8-nitro-1-naphthoate, have been studied to understand the electronic effects of the nitro group on reaction rates. dissertation.com Such studies provide insight into the transition states and energy profiles of reactions involving these substituted naphthalenes. dissertation.com

Table 2: Examples of Reactions with Related Naphthoic Acid Derivatives

Reactant(s) Reaction Type Product Type Key Findings Reference
1-Nitro-2-naphthol derivatives, Morita–Baylis–Hillman adducts Pd-catalyzed Asymmetric Allylic Dearomatization Substituted β-naphthalenones Provides access to enantioenriched products in good yields (up to 92%) and enantioselectivity (up to 90% ee). rsc.org rsc.org
Methyl 1-bromo-5-nitro-2-naphthoate, Alkynes Alkynylation / Silver-catalyzed Cyclization 7-nitro benzo[f]isocoumarins A challenging selective nitration was achieved, followed by successful alkynylation and cyclization to form complex push-pull systems. unimi.it unimi.it
8-Nitro-1-naphthoic acid, Zinc-acetic acid Reductive Cyclization 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic acid The reaction proceeds through a proposed nitrenium/carbocation ion mechanism, analogous to the formation of aristolochic acid-DNA adducts. acs.org acs.org

Overview of Current Research Trends and Unexplored Areas

Current research involving this compound and its close analogues is focused on its application as a versatile building block in asymmetric synthesis and for the creation of functional molecules with specific biological or photophysical properties.

Current Trends:

Asymmetric Catalysis: A significant trend is the use of these scaffolds in asymmetric reactions to generate chiral molecules. The development of catalytic systems that can control the stereochemistry of reactions involving substituted naphthalenes is a major area of focus. rsc.org

Synthesis of Functional Dyes: The electronic push-pull system inherent in molecules like nitro-substituted naphthoates is being exploited to create polarity-sensitive fluorescent dyes. unimi.it Research is ongoing to fine-tune their photophysical properties by modifying the substituent groups. unimi.it

Medicinal Chemistry: Derivatives of the 2-naphthoic acid core are being investigated as allosteric modulators of receptors like the N-Methyl-D-Aspartate (NMDA) receptor, indicating potential therapeutic applications. nih.govnih.gov The 1-hydroxy-2-naphthoate (B8527853) scaffold has also been used to design inhibitors of the Mcl-1 oncoprotein. nih.gov

Unexplored Areas:

Materials Science: While used in functional dyes, the potential of this compound derivatives in organic electronics, such as organic semiconductors or light-emitting diodes (OLEDs), remains largely unexplored. The tunable electronic properties of the nitro-naphthalene system could be advantageous in this field.

Expanded Catalytic Transformations: The application of this compound in a broader range of catalytic transformations, such as C-H activation or cross-coupling reactions at different positions of the naphthalene ring, could unlock new synthetic pathways.

Bioconjugation and Chemical Biology: The development of methods to attach these functional naphthalene cores to biomolecules could create novel probes for studying biological systems, building on initial studies in receptor modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-nitronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13(15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBULQXHDUJYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 1 Nitro 2 Naphthoate and Its Derivatives

Direct Nitration Strategies

Direct nitration involves introducing a nitro group onto the naphthalene (B1677914) ring system of a methyl naphthoate precursor. While seemingly straightforward, this approach is complicated by the inherent reactivity of the naphthalene nucleus and the directing effects of the ester substituent, which make achieving high regioselectivity a significant challenge.

Electrophilic Aromatic Nitration of Naphthoate Precursors

The most common method for nitration is electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. The reaction with a precursor like methyl 2-naphthoate (B1225688) is an example of such a transformation.

Controlling the position of nitration (regioselectivity) is the principal challenge in the direct synthesis of Methyl 1-nitro-2-naphthoate from methyl 2-naphthoate. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group and a deactivator, which directs incoming electrophiles to the meta-position in benzene rings. However, in the naphthalene ring system, the directing effects are more complex.

The ester group at the C2 position deactivates the ring to which it is attached. Consequently, electrophilic attack, such as nitration, preferentially occurs on the other, unsubstituted ring. Research on the nitration of analogous naphthalenecarboxylic acid esters, such as methyl 1-naphthoate (B1232437), has shown that nitration occurs almost exclusively on the unsubstituted ring at the C5 and C8 positions. By analogy, the direct nitration of methyl 2-naphthoate is expected to yield a mixture of isomers, primarily methyl 5-nitro-2-naphthoate and methyl 8-nitro-2-naphthoate , rather than the desired 1-nitro isomer.

This makes the direct nitration of methyl 2-naphthoate an inefficient route for preparing pure this compound due to the difficulty in separating the resulting isomeric products. The presence of other substituents can further alter the reaction's course. For instance, the nitration of methyl 3-hydroxy-2-naphthoate introduces the nitro group at the C4 position, a result dictated by the strong activating and ortho-directing effect of the hydroxyl group google.com.

Table 1: Expected Products from Direct Nitration of Substituted Methyl Naphthoates

Precursor unfold_moreMajor Nitration Products unfold_moreReference unfold_more
Methyl 2-naphthoateMethyl 5-nitro-2-naphthoate & Methyl 8-nitro-2-naphthoate (Predicted)General Principle
Methyl 1-naphthoateMethyl 5-nitro-1-naphthoate & Methyl 8-nitro-1-naphthoateSuzuki et al.
Methyl 3-hydroxy-2-naphthoateMethyl 4-nitro-3-hydroxy-2-naphthoate google.com

To maximize yield and minimize side reactions, careful control of reaction conditions is imperative. The nitration of aromatic esters is a highly exothermic process.

Temperature Control : Maintaining a low temperature, typically between 0°C and 15°C, is crucial. Elevated temperatures increase the rate of reaction but also promote the formation of unwanted byproducts, including dinitrated compounds and oxidation products. For the analogous nitration of methyl benzoate, keeping the temperature within a strict range is essential to prevent a significant drop in yield.

Reaction Time : The reaction is typically allowed to proceed for a short duration after the addition of the nitrating mixture to ensure complete conversion. Prolonged reaction times can lead to the formation of secondary products.

Reagent Purity : The purity of the starting naphthoate precursor is important, as impurities can lead to colored byproducts and lower yields.

Alternative Nitrating Agents and Methodologies

To overcome the limitations of mixed-acid nitration, researchers have explored alternative reagents. These methods often offer milder reaction conditions and improved selectivity.

Dinitrogen Pentoxide (N₂O₅) : This is an effective and eco-friendly nitrating agent that can be used in an almost stoichiometric amount, significantly reducing acidic waste. It offers a greener alternative to traditional methods.

Ozone and Nitrogen Dioxide (Kyodai Nitration) : A nonacidic method involves the use of nitrogen dioxide in the presence of ozone. This system has been successfully applied to the nitration of naphthalenecarboxylic acid esters, proceeding smoothly in an inert organic solvent at low temperatures (-10 to +5 °C) and, importantly, without causing the hydrolysis of the ester function.

N-Nitrosaccharin : This bench-stable and inexpensive reagent serves as a controllable source of the nitronium ion, allowing for the mild nitration of various arenes with excellent functional group tolerance.

Esterification of Nitro-Naphthoic Acids

A more regioselective and widely used approach to synthesizing this compound is the esterification of 1-nitro-2-naphthoic acid . This method ensures the nitro group is in the correct position from the start, thereby avoiding the formation of isomers and the associated separation challenges.

Fischer Esterification Approaches

Fischer esterification is a classic and economical method for producing esters from carboxylic acids and alcohols, using a strong acid as a catalyst. The reaction is an equilibrium process.

The synthesis of this compound from 1-nitro-2-naphthoic acid involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the methanol.

To drive the equilibrium towards the product (the ester), an excess of methanol is used. The reaction is typically heated under reflux for several hours. The general mechanism involves the following steps:

Protonation of the carbonyl group of the carboxylic acid.

Nucleophilic attack by the alcohol (methanol).

Proton transfer.

Elimination of a water molecule to form the ester.

Deprotonation to regenerate the acid catalyst.

After the reaction is complete, the mixture is cooled, and the excess methanol is often removed under reduced pressure. The remaining mixture is typically diluted with an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate, to neutralize the acid catalyst and remove any unreacted carboxylic acid. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate, followed by evaporation of the solvent, yields the crude ester, which can be further purified by recrystallization.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Methyl 2-naphthoate
1-nitro-2-naphthoic acid
Methyl 5-nitro-2-naphthoate
Methyl 8-nitro-2-naphthoate
Methyl 1-naphthoate
Methyl 5-nitro-1-naphthoate
Methyl 8-nitro-1-naphthoate
Methyl 3-hydroxy-2-naphthoate
Methyl 4-nitro-3-hydroxy-2-naphthoate

Transesterification Techniques

Transesterification is a crucial process for converting an existing ester into a different ester by exchanging the alkoxy group. In the context of this compound, this technique would be employed to synthesize a variety of alkyl 1-nitro-2-naphthoate derivatives, starting from the methyl ester. This method is particularly valuable for creating derivatives with more complex alcohol moieties.

However, the presence of a strong electron-withdrawing nitro group adjacent to the ester function can pose challenges to the reaction. Analogous studies on methyl 2-nitroacetate have shown that uncatalyzed thermal transesterification often results in low yields. The reaction typically requires catalysis to proceed efficiently. Lewis acids or other catalysts are often employed to activate the carbonyl group of the ester, facilitating the nucleophilic attack by the incoming alcohol. For instance, dibutyltin(IV) oxide (DBTO) has been effectively used as a catalyst for the transesterification of related nitroacetates with a range of primary, secondary, and tertiary alcohols. This suggests that a similar catalytic approach would likely be necessary for the successful synthesis of various 1-nitro-2-naphthoate esters from the parent methyl ester.

Table 1: Potential Transesterification Reactions for this compound
Starting EsterReactant AlcoholPotential ProductProposed CatalystHypothetical Conditions
This compoundEthanol (B145695)Ethyl 1-nitro-2-naphthoateDibutyltin(IV) oxide (DBTO)Heat, reflux in excess alcohol
This compoundIsopropanolIsopropyl 1-nitro-2-naphthoateDBTO or H₂SO₄ (cat.)Heat, reflux in excess alcohol
This compoundBenzyl alcoholBenzyl 1-nitro-2-naphthoateDBTOHeat, removal of methanol
This compoundtert-Butanoltert-Butyl 1-nitro-2-naphthoateLewis Acid (e.g., Ti(OⁱPr)₄)Anhydrous conditions, heat

Multi-Step Synthesis from Substituted Naphthalene Scaffolds

The creation of the specific 1,2-disubstituted pattern on the naphthalene ring of this compound is most effectively achieved through multi-step synthetic sequences. These routes allow for the controlled introduction of each functional group, taking into account their respective directing effects in electrophilic aromatic substitution reactions. Two primary sequences can be considered: the initial introduction of the nitro group followed by the carboxylate, or the reverse, where the carboxylate is introduced first, followed by nitration.

This synthetic approach begins with 1-nitronaphthalene (B515781) as the starting material. The objective is to introduce a carboxylate group at the C-2 position. However, this route is synthetically challenging. The nitro group is a powerful deactivating group, making the aromatic rings less susceptible to electrophilic attack. Furthermore, the nitro group directs incoming electrophiles primarily to the 5- and 8-positions of the adjacent ring, not the neighboring C-2 position.

Methods for direct carboxylation of aromatic rings often require harsh conditions or specific catalysts that may not be compatible with the nitro group or may lead to poor regioselectivity. Consequently, this pathway is generally not the preferred method for synthesizing 1-nitro-2-naphthoic acid or its esters due to low yields and the difficulty in controlling the position of the incoming carboxyl group.

A more plausible and controllable route involves first establishing the carboxylate group at the C-2 position, followed by the selective nitration of the naphthalene ring. This sequence leverages the directing effects of the methoxycarbonyl group to guide the nitro group to the desired position.

The synthesis would proceed as follows:

Esterification: The commercially available 2-naphthoic acid is converted to its corresponding methyl ester, methyl 2-naphthoate. This is a standard reaction, often achieved by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.

Nitration: The key step is the electrophilic nitration of methyl 2-naphthoate. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing, deactivating group. In electrophilic substitution on naphthalene systems, substituents at the 2-position can direct incoming groups to various positions. However, studies on the nitration of related 2-substituted naphthalenes, such as 2-naphthol derivatives, show a strong preference for substitution at the 1-position. For instance, the nitration of methyl 2-hydroxy-3-naphthoate results in the formation of methyl 1-nitro-2-hydroxy-3-naphthoate. This suggests that the nitration of methyl 2-naphthoate using a standard nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) would likely yield this compound as a major product. Careful control of reaction conditions, such as temperature, is crucial to prevent dinitration or other side reactions.

Table 2: Proposed Multi-Step Synthesis of this compound
StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
12-Naphthoic acidMethanol (CH₃OH), H₂SO₄ (cat.), refluxMethyl 2-naphthoateFormation of the methyl ester
2Methyl 2-naphthoateConc. HNO₃, Conc. H₂SO₄, controlled temperature (e.g., 0-10 °C)This compoundRegioselective introduction of the nitro group at C-1

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis represents a modern approach to organic chemistry, utilizing the high selectivity of enzymes to catalyze chemical transformations under mild conditions. While the field of biocatalytic nitration is still developing, it offers a promising alternative to traditional methods that often require harsh reagents and can suffer from a lack of selectivity.

Currently, specific enzymatic routes for the direct synthesis of this compound have not been extensively reported. However, research into enzymatic nitration has identified several strategies, predominantly involving oxidative processes. These methods often use cofactor-dependent enzymes and various nitro sources like nitrite (NO₂⁻) to nitrate aromatic compounds.

The potential for a chemoenzymatic route could involve:

Enzymatic Nitration: A hypothetical nitroreductase or a related enzyme could be engineered to selectively nitrate methyl 2-naphthoate at the C-1 position using a benign nitrating agent under aqueous, ambient conditions.

Enzymatic Esterification/Hydrolysis: Lipases are commonly used for the synthesis and hydrolysis of esters. A chemoenzymatic approach could involve the enzymatic esterification of 1-nitro-2-naphthoic acid or the selective hydrolysis of a related diester.

Although biocatalytic strategies for this specific molecule are largely theoretical at present, the rapid advancements in enzyme engineering and biocatalysis suggest that such green synthetic methods may become viable in the future, offering advantages in terms of selectivity, safety, and environmental impact.

Chemical Reactivity and Transformation Pathways of Methyl 1 Nitro 2 Naphthoate

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to various oxidation states or activation of the aromatic ring toward nucleophilic attack.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to a range of nitrogen-containing compounds such as amines, hydroxylamines, and nitroso derivatives. The outcome of the reduction is highly dependent on the choice of reagents and reaction conditions.

Catalytic hydrogenation is a widely used and efficient method for the complete reduction of aromatic nitro compounds to their corresponding primary amines. sioc-journal.cn For compounds structurally similar to Methyl 1-nitro-2-naphthoate, this transformation is typically achieved with high efficiency. For instance, the reduction of 2-methyl-1-nitronaphthalene (B1630592) to 2-methylnaphthalene (B46627) amine is successfully carried out using a Palladium on carbon (Pd/C) catalyst under normal pressure. google.com Another related substrate, methyl 4-nitro-1-naphthoate, is reduced to methyl 4-amino-1-naphthoate in 95% yield using 10% Pd/C in ethanol (B145695) under an atmosphere of hydrogen gas.

The general procedure involves dissolving the nitro compound in a suitable solvent, such as ethanol or ethyl acetate, adding a catalyst (commonly Pd/C or platinum(IV) oxide), and then introducing hydrogen gas. google.comrsc.org The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group, ultimately yielding the amine and water as the only byproduct, which makes this a highly atom-economical method. sioc-journal.cn The reduction of 4-nitro-1-methoxy-2-naphthoic acid to 4-amino-1-methoxy-2-naphthoic acid has also been accomplished using stannous chloride. rsc.org

Table 1: Conditions for Catalytic Hydrogenation of Related Nitronaphthalene Derivatives

Substrate Catalyst Solvent Conditions Product Yield Reference
2-Methyl-1-nitronaphthalene 5-10% Pd/C Ethyl Acetate H₂, Room Temp, 24-72h 2-Methylnaphthalene amine ~100% google.com
Methyl 4-nitro-1-naphthoate 10% Pd/C Ethanol H₂ (1 atm), 25°C, 4h Methyl 4-amino-1-naphthoate 95%
4-Nitro-1-methoxy-2-naphthoic acid SnCl₂/HCl - - 4-Amino-1-methoxy-2-naphthoic acid - rsc.org

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. researchgate.net Under specific conditions, the reaction can be stopped at these intermediate stages. The selective reduction to hydroxylamines is significant as these compounds are valuable synthetic intermediates.

Controlling the reduction to isolate the hydroxylamine or nitroso intermediate requires careful selection of the reducing agent and reaction parameters to prevent over-reduction to the amine.

The structure of this compound contains a methyl ester group, which is also susceptible to reduction. Therefore, the chemoselective reduction of the nitro group while preserving the ester functionality is a crucial synthetic challenge. Many modern reagents and catalytic systems have been developed to achieve this selectivity.

Systems based on iron, an earth-abundant and non-toxic metal, are particularly effective. For example, a combination of iron powder and hydrochloric acid in hexafluoro-2-propanol (HFIP) has been shown to chemoselectively reduce a wide range of nitroarenes at room temperature, leaving functionalities like esters, ketones, and nitriles intact. sci-hub.se Similarly, bimetallic Fe-Ni nanoparticles have been used for the selective reduction of nitro compounds in the presence of sensitive groups, including esters. scispace.com An iron(salen) complex, when used with phenylsilane (B129415) as the reductant, can chemoselectively reduce nitro groups while retaining carbonyl functionality. nih.govacs.org

Conversely, it is also possible to selectively reduce the ester group. The reduction of methyl 3-nitro-1-naphthoate with lithium aluminum hydride and anhydrous aluminum chloride in ether selectively reduces the ester to a nitrocarbinol, leaving the nitro group untouched. cdnsciencepub.com This highlights the possibility of directing the reactivity towards either functional group based on the chosen reagent.

Table 2: Chemoselective Reduction Methods for Nitroarenes with Ester Groups

Reagent/Catalyst System Key Features Reference
Iron Powder / HCl / HFIP High chemoselectivity for nitro group over esters; Room temperature. sci-hub.se
Bimetallic Fe-Ni NPs / H₃PW₁₂O₄₀·xH₂O Selective for nitro group; Tolerates esters, halides, nitriles. scispace.com
[Fe(salen)₂]-μ-oxo / PhSiH₃ Chemoselectively reduces nitro group over carbonyls. nih.govacs.org
Polymer-supported formate (B1220265) / Mg High chemoselectivity for nitro group over esters, nitriles, etc. researchgate.net

The presence of a strong electron-withdrawing group, such as the nitro group, deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. In the case of this compound, while there isn't a typical halide leaving group, SNAr-type reactions can still occur, particularly at positions activated by the nitro group, or if a leaving group is present at an activated position in a related derivative.

The nitro group activates the ortho and para positions relative to its location. In the naphthalene (B1677914) system, this activation pattern influences where a nucleophile will attack. For a reaction to proceed, a good leaving group must be present at one of these activated positions. For instance, in the related compound methyl 1-bromo-5-nitro-2-naphthoate, the bromine atom at the 1-position is activated for substitution. unimi.it

The SNAr mechanism is generally a two-step addition-elimination process. allen.in

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step as it disrupts the aromaticity of the ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. allen.inyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group from the Meisenheimer complex. This step is usually fast. wikipedia.org

Mechanistic studies have explored the nuances of this pathway, including the possibility of concerted mechanisms where bond-formation and bond-breaking occur simultaneously. whiterose.ac.uk Research has also shown that the initial attack of a nucleophile on a nitroarene often occurs faster at a position occupied by a hydrogen atom (to form a σH adduct) than at a position with a leaving group like a halogen (σX adduct). researchgate.net The conventional SNAr reaction is observed when the pathway for converting the σH adduct into a substitution product is not available, allowing the slower formation and subsequent reaction of the σX adduct to proceed. researchgate.net

A practical example involves the reaction of methyl 1-(trifluoromethylsulfonyloxy)-2-naphthoate with 2-nitroaniline, catalyzed by a palladium complex, to yield methyl 1-(2-nitrophenylamino)-2-naphthoate. beilstein-journals.org In this case, the triflate group serves as an excellent leaving group, facilitating the SNAr reaction. Domino reactions that incorporate an intramolecular SNAr cyclization step have also been developed, showcasing the synthetic utility of this mechanism in building complex polycyclic structures from nitronaphthalene precursors. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group

Regiochemical Control in Substitution Reactions (ortho/para activation)

The reactivity of the naphthalene ring in this compound towards substitution reactions is significantly influenced by the electronic properties of its substituents: the nitro group (-NO₂) and the methyl ester group (-COOCH₃).

The nitro group is a strong electron-withdrawing group. youtube.comassets-servd.host This deactivates the aromatic ring towards electrophilic aromatic substitution by pulling electron density away from the ring, making it less nucleophilic. youtube.com Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. youtube.com

The methyl ester group is also an electron-withdrawing group, though generally less so than the nitro group. It directs incoming electrophiles to the meta position. When both groups are present on the naphthalene ring, their directing effects can either reinforce or oppose each other. msu.edu In the case of this compound, the nitro group at position 1 and the ester at position 2 create a complex pattern of reactivity.

Selective nitration of 1-bromo-2-naphthoic acid to produce methyl 1-bromo-5-nitro-2-naphthoate highlights the challenge of regiochemical control. This reaction often yields the desired product in low amounts, alongside the 1-bromo-8-nitro-2-naphthoate isomer and other nitrated byproducts. unimi.itresearchgate.net The use of specific reagents like nitronium tetrafluoroborate (B81430) in acetonitrile/dichloromethane has been explored to improve the yield of the desired 5-nitro isomer. unimi.itresearchgate.net

Oxidative Transformations of the Nitro Group and its Adjacencies

The nitro group itself can undergo oxidative transformations, although reduction to an amino group is a more common reaction. However, the presence of the nitro group can influence the oxidation of adjacent positions on the naphthalene ring. For instance, the oxidation of methyl ketones on the naphthalene ring to form naphthoic acids is a known transformation, and the conditions for such reactions can be sensitive. cdnsciencepub.com The preparation of hypochlorite (B82951) solution for this oxidation is critical, requiring controlled temperatures (0-10°C) and careful monitoring of the amount of chlorine gas used. cdnsciencepub.com

In some cases, the presence of certain substituents can lead to nuclear oxidation. For example, 4-methoxy-1-acetylnaphthalene undergoes nuclear oxidation upon treatment with hypochlorite solution. cdnsciencepub.com This suggests that the electronic environment of the naphthalene ring, influenced by substituents like the nitro group, plays a crucial role in the outcome of oxidative reactions.

Furthermore, research on the photo-oxidation of 1-methylnaphthalene (B46632) has shown the formation of various oxygenated products, including 1-naphthaldehyde (B104281) and 1-naphthoic acid, through reactions involving radicals and oxygen. scirp.org While this is not a direct transformation of this compound, it provides insight into the potential oxidative pathways of substituted naphthalenes.

Reactions Involving the Ester Functionality

Hydrolysis of the Methyl Ester to Naphthoic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-nitro-2-naphthoic acid. beilstein-journals.org This hydrolysis can be achieved under either acidic or basic conditions. epa.gov The process involves the cleavage of the acyl-oxygen bond. epa.gov

In an acidic medium, the hydrolysis of the ester proceeds through a mechanism where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. epa.gov While specific studies on the acid-catalyzed hydrolysis of this compound are not extensively detailed in the provided results, the general mechanism for acid-catalyzed ester hydrolysis is well-established. epa.gov For some related compounds, acid hydrolysis has been noted to be ineffective. cdnsciencepub.com

Base-catalyzed hydrolysis, also known as saponification, is a common method for converting esters to carboxylic acids. epa.gov The reaction typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov This process is generally a bimolecular reaction (BAc2 mechanism). epa.gov

Kinetic studies on the alkaline hydrolysis of various substituted ethyl 1-naphthoates have been conducted, providing insights into the reaction rates and the influence of substituents. dissertation.com For instance, the hydrolysis of methyl 4-nitro-1-naphthoate to 4-nitro-1-naphthoic acid is a known transformation. Similarly, base-catalyzed hydrolysis of other naphthoate esters to their corresponding acids has been reported. nih.gov

Reaction Reagents and Conditions Product
Base-catalyzed hydrolysis10% aqueous alkali, heat1-nitro-2-naphthoic acid beilstein-journals.org
Base-catalyzed hydrolysisLiOH or NaOH (aq), THF or dioxane, heatNaphthoic acid derivative nih.gov

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by acids or bases, or mediated by metal catalysts. rsc.orgrsc.orgresearchgate.net

Recent research has shown that platinum dioxide (PtO₂) can efficiently catalyze the transesterification of various methyl esters, including those with reducible groups like nitro compounds, under neutral conditions. rsc.orgrsc.org This method has been successfully applied to produce ethyl esters from their corresponding methyl esters in high yields. rsc.org The reaction is notable for its tolerance of various functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring. rsc.orgrsc.org

The general conditions for PtO₂-catalyzed transesterification involve reacting the methyl ester with an alcohol (e.g., ethanol) in the presence of the catalyst and hydrogen gas. rsc.org

Catalyst Substrate Alcohol Product Yield
PtO₂Methyl 3,5-dimethoxybenzoateEthanolEthyl 3,5-dimethoxybenzoate99% rsc.org
PtO₂Methyl ester with a nitro groupEthanolEthyl ester with a nitro groupGood yield rsc.orgrsc.org

Reactions with Nucleophiles (e.g., Aminolysis, Grignard Reactions)

The presence of both a nitro group and an ester functionality makes this compound susceptible to various nucleophilic attacks. The electron-withdrawing nature of the nitro group deactivates the naphthalene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, while the ester group is a prime target for nucleophilic acyl substitution.

Aminolysis: In a typical aminolysis reaction, the ester group of this compound would react with an amine (R-NH₂). This nucleophilic acyl substitution reaction involves the attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the formation of N-substituted 1-nitro-2-naphthamide and methanol. The reaction generally requires heat or catalysis.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles and strong bases that react readily with esters. mnstate.edumasterorganicchemistry.com The reaction of this compound with a Grignard reagent is expected to proceed via a double addition to the ester's carbonyl group. The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. masterorganicchemistry.com Subsequent protonation with acid yields a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com Given the highly substituted and electronically modified naphthalene ring, side reactions such as addition to the aromatic system could also be possible, analogous to reactions observed with similar compounds like 2-methoxy-1-nitronaphthalene (B3031550).

Table 1: Predicted Products of Grignard Reactions with this compound This table is interactive. Click on the headers to sort.

Grignard Reagent Reagent Formula Predicted Major Product (after workup) Product Class
Methylmagnesium bromide CH₃MgBr 2-(1-nitro-2-naphthyl)propan-2-ol Tertiary Alcohol
Ethylmagnesium bromide C₂H₅MgBr 3-(1-nitro-2-naphthyl)pentan-3-ol Tertiary Alcohol
Phenylmagnesium bromide C₆H₅MgBr (1-nitro-2-naphthyl)diphenylmethanol Tertiary Alcohol

Reactions Involving the Naphthalene Ring System

Further electrophilic aromatic substitution (EAS) on this compound is challenging due to the deactivating nature of both the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups. Both substituents withdraw electron density from the aromatic system, making it less nucleophilic. vaia.com

The directing effects of these groups are crucial for predicting the position of any subsequent substitution. Both the C1-nitro and C2-ester groups are meta-directors, strongly deactivating the ring to which they are attached (the A-ring). Consequently, electrophilic attack will preferentially occur on the unsubstituted B-ring (positions 5, 6, 7, and 8).

In naphthalene systems, the alpha positions (5 and 8) are generally more reactive and kinetically favored over the beta positions (6 and 7). vedantu.comyoutube.com This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate) during the reaction, which can better preserve the aromaticity of one of the rings. wordpress.com Therefore, the major products of EAS reactions like halogenation or Friedel-Crafts acylation are expected to be the 5- and 8-substituted isomers.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

Reaction Type Reagents Predicted Major Product(s)
Bromination Br₂, FeBr₃ Methyl 5-bromo-1-nitro-2-naphthoate and Methyl 8-bromo-1-nitro-2-naphthoate
Friedel-Crafts Acylation CH₃COCl, AlCl₃ Methyl 5-acetyl-1-nitro-2-naphthoate and Methyl 8-acetyl-1-nitro-2-naphthoate
Sulfonation Fuming H₂SO₄ This compound-5-sulfonic acid and this compound-8-sulfonic acid

Dearomatization Reactions: The electron-poor nature of the nitronaphthalene system makes it a suitable substrate for dearomatization reactions, which convert the aromatic ring into a non-aromatic cyclic system. nih.gov Palladium-catalyzed reactions are particularly effective for the dearomatization of naphthalene derivatives. mit.eduacs.org These transformations can occur through various pathways, including intermolecular nucleophilic attack on a palladium-activated naphthalene ring or through intramolecular domino Heck/carbocyclization sequences. acs.orgchinesechemsoc.org Such reactions provide access to complex alicyclic frameworks from simple aromatic precursors. nih.gov

Cycloadditions: Nitronaphthalenes can participate as electrophiles in polar Diels-Alder reactions. conicet.gov.ar The electron-withdrawing nitro group reduces the aromatic character of the substituted ring, enabling it to function as a dienophile with electron-rich dienes like Danishefsky's diene. conicet.gov.arresearchgate.net These cycloadditions are typically [4+2] processes where the nitro-substituted double bond of the naphthalene core reacts. conicet.gov.arnsmsi.ir The initial cycloadducts are often unstable and undergo spontaneous elimination of a small molecule, such as nitrous acid (HNO₂), to rearomatize and form stable phenanthrene (B1679779) derivatives. conicet.gov.arbenthamdirect.com This sequence represents a powerful method for constructing polycyclic aromatic systems.

The formation of the naphthalene core itself can be a result of radical-radical reactions, such as the self-recombination of cyclopentadienyl (B1206354) radicals, which has been identified as a key pathway in high-temperature environments. uhmreactiondynamics.orgosti.gov This underscores the role of radical chemistry in both the formation and transformation of the fundamental naphthalene structure.

Mechanistic Elucidation of Key Reactions

The mechanisms of the reactions involving this compound are dictated by the formation and stability of key intermediates and transition states.

Electrophilic Aromatic Substitution: The regioselectivity of EAS on the unsubstituted ring is explained by the stability of the Wheland intermediate (σ-complex). Attack at the alpha-positions (C5 or C8) allows for the formation of resonance structures where the aromatic sextet of the other ring remains intact, which is energetically favorable. wordpress.com In contrast, attack at the beta-positions (C6 or C7) leads to a less stable intermediate. youtube.com Some mechanistic proposals for nitration also include an initial, distinct intermediate that precedes the Wheland complex, possibly involving a single-electron transfer, though this remains a topic of discussion. worldscientific.comnih.gov

Superelectrophilic Activation: In the presence of strong Lewis acids like aluminum chloride (AlCl₃) or superacids, 1-nitronaphthalene (B515781) can be activated to form highly reactive dicationic intermediates, termed superelectrophiles. nih.govrsc.org Mechanistic studies based on DFT calculations suggest these species form through coordination of the Lewis acid to the nitro group, followed by protonation. nih.govresearchgate.net This superelectrophilic activation allows the otherwise unreactive nitronaphthalene to react with weak nucleophiles like benzene. nih.gov

Cycloaddition Reactions: Polar Diels-Alder reactions involving nitronaphthalenes proceed through an asynchronous transition state where bond formation does not occur simultaneously. conicet.gov.ar Theoretical calculations using Density Functional Theory (DFT) are instrumental in analyzing these transition states. jmaterenvironsci.com By comparing the activation energies of different possible pathways and regioisomeric transition states, the observed product selectivity can be accurately predicted. The analysis confirms that these processes are polar, involving significant charge separation in the transition state. conicet.gov.ar

Photochemical Reactions: Mechanistic studies on 1-nitronaphthalene reveal that upon photoexcitation, it undergoes extremely rapid (on a femtosecond timescale) intersystem crossing from the first excited singlet state (S₁) to a triplet state (T₂). researchgate.net This highly efficient process is facilitated by a high degree of spin-orbit coupling between the involved electronic states. The resulting triplet state is responsible for the subsequent photochemical reactivity of the molecule. walshmedicalmedia.com

Table 3: Key Intermediates in Reactions of Nitronaphthalenes This table is interactive. Click on the headers to sort.

Reaction Type Key Intermediate Description
Electrophilic Aromatic Substitution Wheland Intermediate (σ-complex) A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. wordpress.com
Grignard Reaction Tetrahedral Carbonyl Adduct An alkoxide intermediate formed from the nucleophilic attack of the Grignar reagent on the ester carbonyl.
Superelectrophilic Activation Dicationic Superelectrophile A highly reactive species formed by coordination of a Lewis acid and a proton to the nitro group. nih.govresearchgate.net
Diels-Alder Cycloaddition Asynchronous Transition State A transition state in a polar cycloaddition where the two new sigma bonds are formed at different rates. conicet.gov.ar
Photochemistry Triplet State (T₂) An excited electronic state formed via rapid intersystem crossing, which is the precursor to photoreactions. researchgate.net

Kinetics and Thermodynamics of Reaction Pathways of this compound

While specific kinetic and thermodynamic data for the reaction pathways of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing the reactivity of closely related analogs. The alkaline hydrolysis of ethyl 2-nitro-1-naphthoate, in particular, offers significant insights into the kinetic and thermodynamic parameters that govern the transformation of this compound.

The primary reaction pathway for esters like this compound under basic conditions is alkaline hydrolysis. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of a carboxylate salt (1-nitro-2-naphthoate) and the corresponding alcohol (methanol). This is a bimolecular nucleophilic acyl substitution (BAc2) reaction.

A study on the alkaline hydrolysis of ethyl 2-nitro-1-naphthoate and ethyl 8-nitro-1-naphthoate in an 85:15 (w/w) ethanol-water mixture was conducted over a temperature range of 50-60°C. dissertation.comcanterbury.ac.nzdissertation.com The kinetics of this reaction were followed using a conductivity method, and from the rate constants obtained at different temperatures, the activation energy and entropy of activation were calculated. dissertation.comcanterbury.ac.nzdissertation.com These parameters provide a quantitative measure of the energy barrier and the degree of order in the transition state of the reaction, respectively.

Another investigation into the alkaline hydrolysis of various ethyl nitro-1-naphthoates in 85% ethanol-water provides a comparative context for the effect of the nitro group's position on reactivity. rsc.org For these reactions, good second-order kinetics were observed, being first order with respect to both the ester and the base. rsc.org The Arrhenius equation was used to determine the activation energies from the rate constants measured at different temperatures. rsc.org

The following table presents the kinetic parameters for the alkaline hydrolysis of ethyl 2-nitro-1-naphthoate, which serves as a close proxy for this compound.

CompoundReactionSolventTemperature Range (°C)Activation Energy (Ea)Entropy of Activation (ΔS‡)
Ethyl 2-nitro-1-naphthoateAlkaline HydrolysisEthanol-Water (85:15 w/w)50-60CalculatedCalculated

It is important to consider the difference between the ethyl and methyl esters. Generally, in the alkaline hydrolysis of esters, methyl esters tend to react slightly faster than their ethyl counterparts. This is primarily due to the smaller steric hindrance of the methyl group compared to the ethyl group, which allows for easier access of the nucleophile (hydroxide ion) to the carbonyl carbon. A study on the alkaline hydrolysis of methyl and ethyl esters of 1-naphthoic and 2-naphthoic acids confirms this trend, discussing the relative reactivities of the two esters. canterbury.ac.nz Research on the hydrolysis of methyl and ethyl benzoates also supports that the activation energy for the base-catalyzed hydrolysis is lower for the methyl ester, leading to a faster reaction rate. nih.gov Therefore, it can be inferred that the rate constants for the alkaline hydrolysis of this compound would be slightly higher, and the activation energy slightly lower, than those reported for ethyl 2-nitro-1-naphthoate under similar conditions.

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Nitro 2 Naphthoate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-resolution 1H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In Methyl 1-nitro-2-naphthoate, the aromatic protons on the naphthalene (B1677914) ring system and the protons of the methyl ester group exhibit distinct chemical shifts. The aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants (J-values) are influenced by the positions of the nitro and ester groups. The methyl protons of the ester group (-COOCH3) are expected to appear as a singlet in the upfield region (around δ 4.0 ppm).

Table 1: Representative 1H NMR Data for Related Naphthalene Derivatives

Compound Functional Groups Aromatic Protons (ppm) Methyl Protons (ppm)
2-Methyl-1-nitronaphthalene (B1630592) -CH3, -NO2 7.231 - 8.114 2.389 (s)

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is illustrative and based on related compounds.

13C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom of the ester carbonyl group (-COO-) is typically found in the highly deshielded region of the spectrum (δ 160-180 ppm). The aromatic carbons of the naphthalene ring will appear between δ 120-150 ppm, with the carbon atom directly attached to the electron-withdrawing nitro group being significantly deshielded. The methyl carbon of the ester group will be observed in the upfield region (around δ 50-60 ppm).

For the related compound 2-methyl-1-nitronaphthalene, 13C NMR data is available, which can provide an estimation of the chemical shifts for the naphthalene core. nih.gov Similarly, data for Methyl 1-naphthoate (B1232437) shows the carbonyl carbon at approximately 168 ppm and the methyl carbon at around 52 ppm. chemicalbook.com

Table 2: Representative 13C NMR Data for Related Naphthalene Derivatives

Compound Carbonyl Carbon (ppm) Aromatic Carbons (ppm) Methyl Carbon (ppm)
Methyl 1-naphthoate ~168 ~124-134 ~52

Note: Data is illustrative and based on related compounds.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from 1H and 13C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) coupling networks. For this compound, COSY would be used to establish the connectivity of the protons on the naphthalene ring, helping to assign their specific positions relative to one another. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the 13C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the placement of functional groups, such as the ester and nitro groups, by observing correlations from nearby protons.

While specific 2D NMR studies on this compound were not found, the application of these techniques is standard practice in the full characterization of novel compounds. unimi.itresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of a compound's mass, which can be used to determine its elemental formula. For this compound (C12H9NO3), the exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula. The molecular weight of the related compound 2-methyl-1-nitronaphthalene is 187.1947 g/mol . nist.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information. whitman.edulibretexts.org For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (-NO2, 46 Da) and the loss of nitric oxide (-NO, 30 Da) or nitrogen dioxide (-O-N=O, 46 Da). nih.govmiamioh.eduyoutube.com

For this compound, one would expect to see a molecular ion peak [M]+. Key fragmentation peaks would likely correspond to the loss of the methoxy (B1213986) group (-OCH3, 31 Da) from the ester, and the loss of the nitro group. The stability of the naphthalene ring system means that the aromatic core will likely remain intact as a major fragment ion. nih.gov

Table 3: Common Fragmentation Patterns in Nitroaromatic Compounds

Loss Mass (Da) Description
-OCH3 31 Loss of the methoxy radical from the ester group.
-NO 30 Loss of a nitric oxide radical.

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound and its reaction products, enabling researchers to confirm its identity and purity with a high degree of confidence. acs.org

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Upon ionization, typically through electron ionization (EI) or chemical ionization (CI), the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the mechanistic pathways of decomposition.

Key fragmentation patterns expected for this compound include:

Loss of the Methoxy Group (-OCH₃): A primary fragmentation event for methyl esters is the cleavage of the methoxy radical, leading to the formation of a stable acylium ion [M-31]⁺.

Loss of the Nitro Group (-NO₂): Nitroaromatic compounds characteristically lose the nitro group, resulting in a fragment at [M-46]⁺. acs.org

Loss of Nitric Oxide (-NO): Rearrangement and subsequent loss of a nitric oxide radical can occur, producing a fragment at [M-30]⁺. This is a common pathway for aromatic nitro compounds. nih.govresearchgate.net

Loss of an Oxygen Atom (-O): A less common, but possible, fragmentation involves the loss of an oxygen atom from the nitro group, giving an ion at [M-16]⁺. nih.gov

Naphthalene Core Fragmentation: Subsequent fragmentation of the primary ions would involve the characteristic breakdown of the naphthalene ring system, leading to smaller aromatic fragments.

These fragmentation pathways help confirm the presence and position of the substituent groups on the naphthalene ring.

Table 1: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structure of Neutral Loss
23120130NO
23120031OCH₃
23118546NO₂
23117259COOCH₃
20017228CO

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitro, ester, and aromatic moieties. spectroscopyonline.com

The key diagnostic peaks would be:

Nitro Group (NO₂) Vibrations: The nitro group displays two strong and distinct stretching vibrations: the asymmetric stretch (νas) typically appears in the 1560-1500 cm⁻¹ region, and the symmetric stretch (νs) is found between 1390-1320 cm⁻¹. spectroscopyonline.com The presence of this pair of intense peaks is a strong indicator of a nitro compound. spectroscopyonline.com A scissoring vibration may also be observed around 890-835 cm⁻¹. spectroscopyonline.com

Ester Group (COOCH₃) Vibrations: The carbonyl (C=O) stretch of the ester is a very strong and sharp absorption, expected in the range of 1730-1715 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

Aromatic Ring Vibrations: The naphthalene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of peaks in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the aromatic ring.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000MediumC-H StretchAromatic
1730-1715Strong, SharpC=O StretchEster
1600-1450Medium to WeakC=C StretchAromatic
1560-1500StrongAsymmetric NO₂ StretchNitro
1390-1320StrongSymmetric NO₂ StretchNitro
1300-1000StrongC-O StretchEster
900-675Medium to StrongC-H Out-of-plane BendAromatic

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and skeletal modes of the aromatic ring, which are often weak in the IR spectrum. ddmcorp.com

Expected key features in the Raman spectrum include:

Nitro Group Vibrations: The symmetric stretching vibration of the nitro group is typically very strong in the Raman spectrum, appearing around 1350 cm⁻¹. researchgate.net This can be a highly characteristic band.

Aromatic Ring Modes: The "ring breathing" mode of the substituted naphthalene ring is expected to produce a strong and sharp band. Other skeletal C-C stretching vibrations of the aromatic system will also be prominent.

Carbonyl Stretch: The C=O stretch of the ester group is generally weak in Raman spectra compared to its very strong intensity in IR. researchgate.net

Table 3: Predicted Raman Shifts for this compound

Raman Shift Range (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000MediumC-H StretchAromatic
1730-1715WeakC=O StretchEster
1620-1580StrongC=C Ring StretchAromatic
1390-1320Very StrongSymmetric NO₂ StretchNitro
~1000StrongRing Breathing ModeAromatic

Electronic Spectroscopy

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. oecd.org The spectrum of this compound is dominated by the chromophoric naphthalene ring system, with modifications from the nitro and ester substituents. upi.edu

The electronic spectrum of naphthalene derivatives typically shows several absorption bands corresponding to π→π* transitions. ias.ac.in For a 2-substituted naphthalene, the ¹Lₐ state is generally higher in energy than the ¹Lₑ state. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, and the ester group will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene. ias.ac.in

The expected transitions are:

π→π Transitions:* Intense absorption bands associated with the naphthalene ring are expected. These typically occur in the UV region, with a strong band around 250-290 nm and another set of bands at longer wavelengths, potentially extending into the visible region due to the nitro group's influence. ias.ac.inresearchgate.net

n→π Transitions:* The nitro and carbonyl groups both have non-bonding electrons (n). Weak n→π* transitions are expected at longer wavelengths than the main π→π* bands, but they may be obscured by the more intense absorptions. upi.edu

Table 4: Predicted UV-Visible Absorption for this compound

Wavelength (λmax) Range (nm)Molar Absorptivity (ε)Transition TypeChromophore
~250-290Highπ→πNaphthalene Ring
~320-360Moderateπ→πNaphthalene Ring (with substituents)
>380Lown→π*NO₂ / COOCH₃

Fluorescence Spectroscopy and Excited-State Processes

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. researchgate.net While naphthalene and many of its derivatives are known to be fluorescent, the presence of a nitro group significantly alters the excited-state processes. xmu.edu.cnnih.gov

The nitro group is a well-known fluorescence quencher. oup.com This quenching occurs because the nitro group promotes efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This process competes effectively with fluorescence, which is the radiative decay from S₁ to the ground state (S₀).

Therefore, this compound is expected to exhibit very weak fluorescence or be essentially non-fluorescent. oup.com The energy absorbed by the molecule is primarily dissipated through non-radiative pathways, such as ISC and subsequent phosphorescence (which is typically not observed at room temperature in solution) or vibrational relaxation. The study of related nitroaromatic compounds often focuses on their ability to quench the fluorescence of other molecules, a property utilized in chemical sensing. researchgate.netnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

This compound itself does not possess the requisite functional groups—a proton-donating group (like a hydroxyl or amino group) in proximity to a proton-accepting group—to undergo Excited-State Intramolecular Proton Transfer (ESIPT). However, certain reaction products of this compound, which feature such arrangements, are capable of exhibiting this phenomenon.

A pertinent example is found in the photophysics of 1-hydroxy-2-naphthoic acid (HNA), a potential derivative. HNA itself does not typically exhibit ESIPT. researchgate.netresearchgate.net However, the introduction of a nitro group, yielding a compound like 4-nitro-1-hydroxy-2-naphthoic acid (NHNA), fundamentally alters the electronic landscape of the molecule. researchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton in the excited state, which facilitates the proton transfer. researchgate.net

Computational studies involving calculations of the excited-state double-well potential, charge density, and dipole moments have shown that, unlike the parent HNA, NHNA is conducive to ESIPT. researchgate.netresearchgate.net Upon photoexcitation, NHNA can display multiple emission bands corresponding to its neutral form, an intermolecular proton transfer form, and a significantly Stokes-shifted emission from the zwitterionic tautomer formed via ESIPT. researchgate.net For instance, in acetonitrile, NHNA shows a fluorescence band at 400 nm and a large Stokes-shifted, less intense band at 560 nm attributed to the ESIPT tautomer. researchgate.net This highlights the critical role that specific functional groups, derived from reactions of the parent compound, play in enabling complex photophysical pathways like ESIPT.

Solvatochromic Effects on Photophysical Properties

Solvatochromism, the change in a substance's color with solvent polarity, provides insight into the electronic distribution in the ground and excited states of a molecule. The photophysical properties of D-π-A (Donor-π-Acceptor) molecules, where electrons are pushed through a conjugated system, are particularly sensitive to the solvent environment. unimi.it An intramolecular charge transfer (ICT) upon photoexcitation often leads to an increased dipole moment in the excited state. unimi.it This stabilization of the more polar excited state by polar solvents results in a bathochromic (red) shift in the emission spectra, a phenomenon known as positive solvatochromism. unimi.it

While specific solvatochromic data for this compound is not extensively documented, studies on the closely related analog, methyl 1-bromo-5-nitro-2-naphthoate , provide valuable insights. The absorption spectra of this analog have been recorded in a range of solvents with varying polarities, demonstrating its response to the surrounding medium. unimi.it The solubility and absorption characteristics are key indicators of the molecule's interaction with the solvent.

Table 1: Solvatochromic Absorption Data for the Analog Methyl 1-bromo-5-nitro-2-naphthoate unimi.it
SolventSolvent TypeSolubility/Absorption Behavior
MethanolPolar ProticSoluble, absorption recorded
Ethanol (B145695)Polar ProticSoluble, absorption recorded
1-PropanolPolar ProticSoluble, absorption recorded
1-ButanolPolar ProticSoluble, absorption recorded
1-OctanolPolar ProticPoorly soluble
DMFPolar AproticSoluble, absorption recorded
AcetonePolar AproticSoluble, absorption recorded
Ethyl AcetatePolar AproticSoluble, absorption recorded
ChloroformNonpolarSoluble, absorption recorded
HexaneNonpolarSoluble, absorption recorded

X-ray Crystallography for Solid-State Structural Analysis

As of this writing, a single-crystal X-ray diffraction structure for this compound is not available in public databases. However, the crystal structure of the closely related analog, 2-methoxy-1-nitronaphthalene (B3031550) , provides a strong basis for understanding the likely solid-state conformation and intermolecular interactions. researchgate.net This analog shares the key 1-nitro-2-substituent pattern on the naphthalene core. The crystallographic data for 2-methoxy-1-nitronaphthalene reveals two crystallographically independent molecules in the asymmetric unit. researchgate.net

Table 2: Crystallographic Data for the Analog 2-methoxy-1-nitronaphthalene researchgate.net
ParameterValue
Chemical FormulaC₁₁H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1251 (3)
b (Å)23.0853 (9)
c (Å)10.3201 (4)
β (°)107.052 (2)
Volume (ų)1848.81 (12)
Z8

Molecular Conformation and Stereochemistry

In the solid state, the naphthalene ring system of 2-methoxy-1-nitronaphthalene is essentially planar. researchgate.net A key structural feature is the orientation of the nitro group relative to this plane. In the two independent molecules found in the crystal, the dihedral angles between the nitro group and the attached naphthalene system are significantly different, at 89.9 (2)° and 65.9 (2)°, respectively. researchgate.net This large twist is a common feature in 1-nitronaphthalenes, arising from steric hindrance between the nitro group and the hydrogen atom at the peri (C8) position. This steric clash forces the nitro group out of the plane of the aromatic ring. It is highly probable that this compound would adopt a similar conformation, with its nitro group also twisted significantly out of the naphthalene plane due to the same steric repulsion.

Analysis of Hydrogen Bonding and π-Stacking Architectures

A detailed analysis of the 2-methoxy-1-nitronaphthalene structure reveals specific intermolecular contacts. The C—H···O interactions link the alternating independent molecules (A and B) into chains that extend along the crystallographic direction. researchgate.net

The π-stacking interactions are also a prominent feature. Weak aromatic π–π stacking is observed with a range of centroid–centroid distances between adjacent naphthalene rings from 3.5863 (9) Å to 3.8048 (9) Å. researchgate.net These distances are characteristic of stabilizing π–π interactions in aromatic crystals. The interplay of these directional hydrogen bonds and the more diffuse π-stacking interactions dictates the final crystal packing, a principle that would almost certainly apply to the crystal structure of this compound.

Computational and Theoretical Investigations of Methyl 1 Nitro 2 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For aromatic systems like methyl 1-nitro-2-naphthoate, these methods offer deep insights into the influence of substituent groups on the naphthalene (B1677914) core.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is frequently employed to study nitroaromatic compounds and has been applied to various naphthalene derivatives.

In computational chemistry, geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like this compound, the key structural parameters of interest would be the bond lengths and angles within the naphthalene rings, as well as the orientation of the nitro (NO₂) and methyl ester (COOCH₃) groups relative to the aromatic system.

Studies on 1-nitronaphthalene (B515781) have shown that the nitro group is often twisted out of the plane of the naphthalene ring. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory indicated a non-planar geometry for 1-nitronaphthalene in the gas phase, with the O-N-C-C dihedral angle being approximately 30°. researchgate.net This twisting is a result of steric hindrance and electronic effects. Similarly, in this compound, steric repulsion between the per-positioned nitro group and the adjacent methyl ester group at the 2-position would likely lead to significant out-of-plane twisting of both substituents.

DFT calculations on methyl 2-naphthoate (B1225688) have highlighted the steric repulsions that influence its geometry. nih.gov For methyl 1-naphthoate (B1232437), steric hindrance between the naphthyl group and the acyl moiety results in a distortion of the bond angles. nih.gov It is reasonable to infer that in this compound, the combined steric and electronic effects of the nitro and ester groups would lead to a complex potential energy surface with a non-planar ground state geometry.

Table 1: Representative Calculated Bond Lengths and Angles for Analogous Compounds (Note: This data is for analogous compounds and is intended to be representative. Specific values for this compound would require direct calculation.)

Parameter Compound Method Value Reference
C1-N Dihedral Angle 1-Nitronaphthalene B3LYP/6-311++G(d,p) ~30° researchgate.net
C-C-C(O) Angle Methyl 1-naphthoate DFT 122.7° nih.gov
C-C-C(O) Angle Methyl 2-naphthoate DFT ~118.7° nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often delocalized over both the ring and the electron-withdrawing nitro group. mdpi.com This is a general feature that would be expected for this compound as well. The presence of the nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. DFT studies on various nitroaromatic compounds have consistently shown this trend. rsc.orgacs.org

The addition of the methyl ester group at the 2-position, another electron-withdrawing group, would likely further lower the LUMO energy and potentially influence the HOMO energy as well, leading to a specific HOMO-LUMO gap for this compound. The precise energies and distributions of these orbitals would determine the molecule's electronic absorption properties and its reactivity in charge transfer processes. nih.gov

Table 2: Representative FMO Energies for Analogous Nitroaromatic Compounds (Note: These values are illustrative and depend on the specific compound and computational method.)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Computational Method Reference
Nitrobenzene - - - ASED-MO mdpi.com
Pristine C₅N₂ -3.42 -2.82 0.60 PBE0-D3BJ/def2SVP rsc.org

DFT methods can be used to predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. For nitronaphthalene derivatives, the lowest energy absorption bands are typically π-π* transitions. acs.orgresearchgate.net Theoretical calculations have been instrumental in assigning the complex absorption spectra of these molecules, which arise from multiple electronic states. aip.org For this compound, TD-DFT calculations would be expected to predict a complex UV-Vis spectrum with contributions from transitions localized on the naphthalene ring and charge-transfer transitions involving the nitro and ester groups.

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. For analogous compounds like methyl 6-hydroxy-2-naphthoate, DFT has been suggested as a tool to resolve discrepancies between experimental and theoretical results. For this compound, DFT could predict the ¹H and ¹³C NMR spectra, providing insights into the electronic environment of each nucleus.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods can provide very accurate results but are computationally more demanding than DFT. Studies on nitronaphthalenes have employed ab initio methods like CASSCF and CASPT2 to investigate their excited-state dynamics and photochemistry, revealing complex decay pathways involving multiple singlet and triplet states. nih.govacs.org Nonadiabatic molecular dynamics simulations based on ab initio calculations have been used to study the ultrafast intersystem crossing in 2-nitronaphthalene (B181648). d-nb.info

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger systems. A study on the reduction of nitroaromatic compounds on an iron surface utilized a semi-empirical method (NDDO/MC) to model the system. mdpi.com For a preliminary investigation of the conformational landscape or reactivity of a large number of derivatives of this compound, semi-empirical methods could be a viable starting point.

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics of molecules and their interactions with their environment, such as a solvent or a biological membrane.

MD simulations have been used to study the behavior of naphthalene derivatives in various environments. For example, simulations have been performed to understand the interaction of naphthalene derivatives with lipid membranes and to model the thermal decomposition of methylnaphthalene derivatives. rsc.orgscienomics.comrsc.org Other studies have used MD simulations to investigate the potential of naphthalene derivatives as therapeutic agents by modeling their interactions with biological targets. nih.gov

For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation of the nitro and methyl ester groups, and its solvation in different solvents. In a biological context, MD simulations could be used to model its interaction with enzymes or receptors, providing insights into its potential biological activity.

Conformational Analysis and Flexibility

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, flexibility primarily arises from rotation around two key single bonds: the C2-C(O)O bond connecting the ester group to the naphthalene ring and the C(O)-OCH₃ bond within the ester moiety.

The orientation of the ester and nitro groups relative to the naphthalene plane is of significant interest. Due to steric hindrance between the nitro group at the C1 position and the methoxycarbonyl group at the C2 position (a peri-like interaction), it is computationally predicted that the molecule is unlikely to be perfectly planar. The nitro group and the carbonyl group will likely twist out of the plane of the naphthalene ring to relieve steric strain.

Computational studies on similar substituted naphthalenes suggest that the potential energy surface may have several local minima corresponding to different rotational isomers. walshmedicalmedia.comresearchgate.net The global minimum energy conformation would represent a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted structure.

Table 1: Hypothetical Torsional Potentials for Key Rotational Bonds in this compound

Rotational BondDihedral Angle (°)Relative Energy (kcal/mol)Conformation Description
C1-C2-C(O)-O0HighEclipsed (Sterically hindered)
C1-C2-C(O)-O~45-60LowSkewed (Likely energy minimum)
C1-C2-C(O)-O90MediumPerpendicular (Loss of conjugation)
C2-C(O)-O-CH₃0Lowsyn-periplanar (Z-conformation)
C2-C(O)-O-CH₃180Highanti-periplanar (E-conformation)

Note: This table is illustrative, based on general principles of conformational analysis. lumenlearning.comlasalle.edu Actual values would require specific quantum chemical calculations.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent environment. Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key indicator of these effects. Theoretical models like the Polarizable Continuum Model (PCM) are used to simulate the influence of a solvent. d-nb.info

For nitro-aromatic compounds, the polarity of the solvent can affect the energy levels of the ground and excited states differently. researchgate.net In nonpolar solvents like cyclohexane, the molecule behaves similarly to its gas-phase state. In polar aprotic solvents (e.g., DMSO, acetonitrile) or polar protic solvents (e.g., ethanol), the dipole-dipole interactions between the solute and solvent molecules become significant. cas.czresearchgate.net These interactions can stabilize charge-transfer excited states, often leading to a bathochromic (red) shift in the UV-visible absorption spectrum. unimi.it

In the context of reactivity, solvent effects are crucial for understanding reaction kinetics and outcomes. For instance, the rate of nucleophilic substitution reactions on the naphthalene ring could be heavily dependent on the solvent's ability to stabilize charged intermediates or transition states. cas.cz Computational studies on related nitration reactions have shown that including solvent effects is critical for accurately predicting regioselectivity and reaction barriers. d-nb.info

Mechanistic Computational Studies

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, such as the synthesis of this compound. This typically involves the nitration of its precursor, methyl 2-naphthoate.

Transition State Characterization and Reaction Pathways

The nitration of aromatic compounds like methyl 2-naphthoate generally proceeds via an electrophilic aromatic substitution mechanism. byjus.com The reaction pathway involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich naphthalene ring. byjus.com

Computational modeling can identify and characterize the key stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. The reaction pathway for the formation of this compound would involve:

Formation of the π-complex: An initial, weak association between the nitronium ion and the π-system of the naphthalene ring. d-nb.info

Formation of the σ-complex (Wheland intermediate): The nitronium ion forms a covalent bond with a carbon atom (in this case, C1), breaking the aromaticity of the ring. This step proceeds through a high-energy transition state (TS1). The positive charge is delocalized over the rest of the ring system. d-nb.info

Proton Abstraction: A base removes the proton from the C1 carbon, restoring the aromaticity of the naphthalene ring and forming the final product. This step also involves a transition state (TS2).

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can determine the geometry of these transition states. wuxibiology.comjmaterenvironsci.com For the attack on methyl 2-naphthoate, the transition state would feature a partially formed C-N bond and a partially broken C-H bond, with the entering nitro group and departing proton oriented specifically relative to the ring. jmaterenvironsci.com IRC (Intrinsic Reaction Coordinate) calculations can confirm that a calculated transition state correctly connects the reactant/intermediate with the product/intermediate. wuxibiology.com

Reaction Energetics and Barrier Calculations

For the nitration of methyl 2-naphthoate, several positions on the ring are susceptible to attack. DFT calculations can determine the activation barriers for nitration at each of these positions. The regioselectivity of the reaction (i.e., why the nitro group adds preferentially to the C1 position) can be explained by comparing these energy barriers. The pathway with the lowest activation energy will be the kinetically favored one. jmaterenvironsci.com

Studies on the nitration of related naphthalene derivatives show that the stability of the intermediate σ-complex is a key factor. The electron-withdrawing nature of the methoxycarbonyl group at C2 deactivates the ring, but its directing effects, combined with the inherent reactivity of the naphthalene system, guide the incoming electrophile. The activation energy for nitration at the C1 position is expected to be lower than at other positions in the same ring.

Table 2: Representative Calculated Energies for the Nitration of Methyl 2-Naphthoate

Reaction StepSpeciesRelative Free Energy (ΔG, kcal/mol)Description
ReactantsMethyl 2-naphthoate + NO₂⁺0.0Starting materials
Transition State 1TS for attack at C1+15 to +20Rate-determining barrier
Intermediateσ-complex at C1+5 to +8Wheland Intermediate
Transition State 2TS for proton loss+7 to +10Barrier for rearomatization
ProductsThis compound + H⁺-10 to -15Thermodynamically favorable

Note: The energy values are hypothetical and illustrative, based on data from similar aromatic nitration reactions. d-nb.infojmaterenvironsci.com They demonstrate the expected profile of an electrophilic aromatic substitution.

Intermolecular Interaction Analysis

The non-covalent interactions between this compound and other molecules are critical for understanding its properties in condensed phases, such as its crystal structure and behavior in solution.

Hydrogen Bonding Contributions

While this compound does not have traditional hydrogen bond donors (like O-H or N-H), its oxygen atoms in both the nitro and ester groups can act as hydrogen bond acceptors. acs.orgunl.edu These groups can form weak C-H···O hydrogen bonds with surrounding molecules, including solvent or other this compound molecules in a crystal lattice. psu.eduresearchgate.net

The nitro group is generally considered a modest hydrogen bond acceptor. unl.edu Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize these weak interactions by locating bond critical points between a hydrogen atom and one of the oxygen atoms. rsc.orgtandfonline.com The strength of these interactions is typically weak, on the order of 1-3 kcal/mol.

Table 3: Potential Intermolecular Hydrogen Bonds with this compound as an Acceptor

H-Bond Donor MoleculeDonor GroupAcceptor Group on TargetTypical Interaction Energy (kcal/mol)
Chloroform (CHCl₃)C-HO=N-O~1.5 - 2.5
Acetonitrile (CH₃CN)C-HO=C-O~1.0 - 2.0
Another Aromatic MoleculeAryl C-HO=N-O~0.5 - 1.5
Water (H₂O)O-HO=N-O~3.0 - 5.0

Note: This table provides expected ranges for hydrogen bond interaction energies based on studies of similar functional groups. psu.eduresearchgate.net

π-Stacking and Other Non-Covalent Interactions

The molecular architecture of this compound, featuring a planar naphthalene ring system, a nitro group, and a methyl ester substituent, provides a platform for a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are crucial in dictating the supramolecular chemistry, crystal packing, and interactions with other molecules. researchgate.net The primary non-covalent interactions anticipated for this compound are π-π stacking, C–H···π interactions, and dipole-dipole forces.

The interplay of these various non-covalent forces dictates the three-dimensional arrangement of molecules in the solid state. The relative positioning of the nitro and ester groups creates a specific electronic and steric profile that will favor certain packing motifs over others.

Interaction TypeKey Structural Features InvolvedExpected Influence on Molecular Packing
π-π Stacking Naphthalene aromatic systemPromotes stacking of aromatic cores, likely in a displaced or twisted fashion.
Dipole-Dipole Nitro (NO₂) and Methyl Ester (COOCH₃) groupsOrients molecules to align oppositely charged ends of dipoles.
C–H···O Hydrogen Bonds Aromatic/Methyl C-H and Nitro/Ester OContributes to specific, directional intermolecular connections.
C–H···π Interactions Aromatic/Methyl C-H and Naphthalene π-systemHelps stabilize the overall crystal lattice through weak attractive forces.

Influence on Dimerization and Aggregation Behavior

The same non-covalent forces that govern crystal packing also drive the formation of dimers and larger aggregates in solution and in the solid state. The tendency of this compound to self-associate is a direct consequence of the cumulative strength of these interactions.

Dimerization: In solution, molecules of this compound can form dimeric structures primarily through π-π stacking interactions. The formation of such dimers is an equilibrium process, influenced by solvent polarity and concentration. In non-polar solvents, these van der Waals and electrostatic interactions are more favorable, promoting aggregation. acs.org Computational studies on nitroaniline derivatives have demonstrated that the stacking of aromatic rings is a significant contributor to the dimerization energy. acs.org In the case of this compound, the dimerization would likely involve an antiparallel arrangement of the naphthalene rings to optimize both π-stacking and the dipole-dipole interactions between the polar nitro and ester functional groups. The presence of the nitro group can enhance stacking by creating favorable quadrupole interactions with the π-system of another naphthalene ring. acs.org

Aggregation: At higher concentrations or under specific conditions (e.g., in solvents where it has low solubility), dimerization can extend to the formation of larger oligomers or aggregates. This process is analogous to the initial stages of crystallization. The aggregation behavior is a cooperative phenomenon where the formation of a small aggregate provides a template for further molecular association. Studies on related compounds, such as 1-methylnaphthalene (B46632), have shown that dimerization and the formation of oxygenated dimers can occur, particularly under photolytic conditions. scirp.org While this compound is a different system, this highlights the general tendency of substituted naphthalenes to self-associate. The specific geometry of the aggregates will be determined by the balance of attractive forces (π-stacking, C–H···O bonds) and steric repulsion from the substituents.

The table below summarizes the key molecular features of this compound and their predicted influence on its self-association behavior.

Molecular FeaturePredicted Role in Dimerization/Aggregation
Naphthalene π-System Primary driving force for association via π-π stacking.
Nitro Group Enhances stacking via electrostatic interactions; participates in dipole-dipole and C-H···O interactions.
Methyl Ester Group Contributes to dipole-dipole interactions; potential for weak C-H···O hydrogen bonding.
Substituent Positions (1 and 2) Creates an asymmetric structure, influencing the specific geometry of dimers and aggregates to minimize steric hindrance and maximize attractive forces.

Applications of Methyl 1 Nitro 2 Naphthoate in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The reactivity of both the nitro group and the ester functional group makes Methyl 1-nitro-2-naphthoate a key starting material for a variety of more complex molecules. These functional groups can be modified sequentially or concurrently to introduce new substituents and build intricate molecular frameworks.

This compound serves as a foundational substrate for the synthesis of various substituted naphthoic acids and naphthols, which are important motifs in pharmaceuticals and materials science. researchgate.net The ester group can be hydrolyzed under acidic or basic conditions to yield 1-nitro-2-naphthoic acid. This carboxylic acid can then participate in a wide array of reactions, or the nitro group can be transformed prior to hydrolysis to generate different substituted naphthoic acids.

Furthermore, the synthesis of substituted naphthols can be achieved through various synthetic routes starting from related naphthalene (B1677914) derivatives. For instance, the Dakin reaction applied to hydroxy-naphthaldehyde intermediates is a known method for producing dihydroxynaphthalenes. researchgate.net While direct conversion of this compound to a naphthol requires multiple steps, its derivatives are key for accessing polysubstituted naphthalenes that might otherwise be difficult to synthesize due to regiochemical challenges in electrophilic aromatic substitution. researchgate.net For example, related compounds like methyl 2-hydroxy-1-naphthoate have been used in dearomatization reactions to produce functionalized naphthalenones. rsc.orgrsc.org

A primary application of this compound is as an intermediate in the synthesis of aminonaphthalenes. The nitro group can be readily reduced to an amino group using various reducing agents. A common method involves the use of iron powder in the presence of an acid or ammonium (B1175870) chloride. For example, the reduction of a related compound, methyl 3-hydroxy-4-nitro-2-naphthoate, to methyl 4-amino-3-hydroxy-2-naphthoate is achieved using iron and ammonium chloride in a methanol-water mixture under reflux. nih.gov This transformation is fundamental for introducing a nucleophilic amino group, which can then be used for further derivatization, such as in the construction of heterocyclic systems or for creating substituted diamine ligands.

The synthesis of diaminonaphthalenes often starts from dinitronaphthalene precursors. google.com By analogy, a synthetic strategy could involve introducing a second nitro group onto the this compound ring, followed by a double reduction to yield a diaminonaphthalene derivative. The resulting aminonaphthoic acid ester can be a precursor to various diaminonaphthalenes after further functional group manipulations. For instance, 2,2'-Diamino-1,1'-dinaphthyl can be prepared by the reduction of 2,2'-dinitro-1,1'-dinaphthyl. gla.ac.uk Similarly, 2,3-diaminonaphthalene (B165487) is a valuable reagent itself, often used as a fluorescent probe. chemicalbook.com

The functional groups of this compound make it a valuable synthon for building fused heterocyclic compounds. Heterocycles are core structures in many biologically active molecules and functional materials. uomus.edu.iqopenmedicinalchemistryjournal.com

Isocoumarins: Isocoumarins and their derivatives are prevalent in natural products and are known for their diverse biological activities. The synthesis of isocoumarins often involves the cyclization of ortho-substituted benzoic acids or naphthoic acids with alkynes. unimi.itresearchgate.net While direct use of this compound for isocoumarin (B1212949) synthesis is not prominently documented, its parent acid, 1-nitro-2-naphthoic acid, or derivatives thereof, can serve as precursors. The general strategy involves the transformation of the nitro group and subsequent cyclization. For example, palladium-catalyzed reactions of benzoic acids with alkynes are a straightforward method to access isocoumarins. researchgate.net

Oxazoles: The synthesis of naphthoxazoles, which are oxazoles fused to a naphthalene ring, can be achieved from nitro-naphthoic acid derivatives. A notable example is the reductive cyclization of 8-nitro-1-naphthoic acid in the presence of zinc and acetic acid, which yields 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid. nih.govacs.org This reaction proceeds through a nitrenium ion intermediate which is trapped by the solvent (acetic acid) to form the oxazole (B20620) ring. nih.gov A similar strategy could be envisioned for derivatives of 1-nitro-2-naphthoic acid, where the reduction of the nitro group in the presence of a suitable electrophile would lead to the formation of a naphtho[2,1-d]oxazole ring system. The synthesis of oxazoles is of significant interest due to their presence in various natural products and their utility as synthetic intermediates. researchgate.netthieme-connect.de For instance, Methyl 4-amino-3-hydroxy-2-naphthoate, derived from its corresponding nitro compound, can be cyclized to form a naphtho[1,2-d]oxazole derivative. nih.gov

In Stereoselective Synthesis

The creation of chiral molecules with high stereocontrol is a major goal in modern organic synthesis. Derivatives of this compound, particularly the corresponding 1-nitro-2-naphthol (B1581586), play a significant role in stereoselective reactions, enabling the synthesis of enantioenriched compounds.

Asymmetric dearomatization reactions are powerful tools for converting flat, aromatic compounds into three-dimensional chiral molecules. rsc.org The dearomatization of naphthol derivatives is particularly useful for constructing β-naphthalenones, which are core structures in many natural products. rsc.orgrsc.org

Recent research has demonstrated the successful asymmetric allylic dearomatization of 1-nitro-2-naphthol derivatives. rsc.orgrsc.org In these reactions, 1-nitro-2-naphthols react with Morita–Baylis–Hillman (MBH) adducts in the presence of a palladium catalyst and a chiral ligand, such as the Trost ligand. rsc.orgresearchgate.net This method provides access to enantioenriched 1-nitro-β-naphthalenone derivatives in good yields and with high enantioselectivity. rsc.org The nitro group at the C1 position is crucial for the success of these reactions, influencing the electronic properties of the naphthol and directing the stereochemical outcome.

A summary of representative results for the palladium-catalyzed asymmetric dearomatization of 1-nitro-2-naphthol is presented below.

Entry1-Nitro-2-naphthol DerivativeYield (%)Enantiomeric Excess (ee %)
1Unsubstituted78 (NMR Yield)84
27-Phenyl substituted8180
37-Methyl substituted8782
46-Bromo substituted7166

Table 1: Asymmetric Dearomatization of 1-Nitro-2-Naphthol Derivatives. rsc.org

This strategy offers a direct route to chiral β-naphthalenones bearing a nitro group, with tolerance for a variety of functional groups on both the naphthol and the MBH adduct. rsc.orgrsc.org

Chiral derivatization is a classic technique used for the separation of enantiomers. This method involves reacting a racemic mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like HPLC. science.govpsu.edu

While direct use of this compound as a CDA is uncommon, its corresponding carboxylic acid, 1-nitro-2-naphthoic acid, possesses the necessary functionality for such applications. The carboxylic acid can be converted into an acid chloride and then reacted with a racemic alcohol or amine to form diastereomeric esters or amides. The presence of the bulky and electronically distinct nitronaphthyl group can lead to significant differences in the chromatographic behavior of the resulting diastereomers, facilitating their separation. scirp.org For example, the resolution of chiral alcohols has been successfully achieved by derivatizing them with achiral reagents and separating the resulting esters on a chiral stationary phase, a complementary approach to using a chiral derivatizing agent. scirp.org The synthesis and separation of nitropropranolol enantiomers, for instance, were achieved using chiral HPLC, demonstrating the utility of chromatographic methods for resolving nitrated naphthalene derivatives. mdpi.com

As a Probe for Mechanistic Investigations

This compound serves as a valuable molecular probe in the investigation of complex organic reaction mechanisms. The specific arrangement of a sterically demanding and electron-withdrawing nitro group at the C1 position, adjacent to a methoxycarbonyl group at the C2 position on the naphthalene scaffold, creates a unique electronic and steric environment. This substitution pattern allows researchers to dissect the intricate factors that govern reaction outcomes, particularly in processes involving aromatic systems. Its utility stems from the ability to report on the subtle interplay of electronic effects, steric hindrance, and reaction conditions that dictate the course of chemical transformations.

Studying Regioselectivity and Chemoselectivity in Nitration and Substitution

The structure of this compound is intrinsically suited for studying the principles of regioselectivity and chemoselectivity in aromatic substitution reactions. The naphthalene core itself presents multiple non-equivalent positions for substitution, and the directing effects of the pre-existing nitro and ester groups add further layers of complexity, making it an excellent model substrate.

Research into the synthesis of related substituted naphthoates highlights the challenges and subtleties of controlling reaction regioselectivity. For instance, the selective nitration of methyl 1-bromo-2-naphthoate is a difficult task, often resulting in a mixture of the desired methyl 1-bromo-5-nitro-2-naphthoate and the isomeric 1-bromo-8-nitro-2-naphthoate, among other nitrated byproducts. unimi.itresearchgate.net The best-reported yield for the 5-nitro isomer using nitronium tetrafluoroborate (B81430) was only 30%, underscoring the fine balance of electronic and steric factors that guide the incoming electrophile. unimi.itresearchgate.net In this context, subjecting this compound to further substitution reactions would provide critical data on the directing power of the C1-nitro and C2-ester groups in a fused aromatic system.

Furthermore, mechanistic investigations into palladium-catalyzed asymmetric allylic dearomatization reactions of similar compounds, such as 1-nitro-2-naphthol derivatives, reveal the compound's utility in probing chemoselectivity. rsc.org In these reactions, the nucleophilic naphthol can undergo either C-alkylation or O-alkylation. The choice between these two pathways (chemoselectivity) is highly dependent on the catalyst, ligands, and reaction conditions. rsc.org Studies have shown that with the appropriate palladium catalyst and ligand system, high C/O selectivity can be achieved, leading preferentially to the dearomatized β-naphthalenone product. rsc.org Using this compound or its derivatives in similar catalytic cycles would allow for a systematic investigation into how the electronic nature of the ester group, compared to a hydroxyl group, influences the nucleophilicity of the aromatic ring and the ultimate chemo- and regiochemical outcome of the reaction.

Table 1: Influence of Reaction Conditions on Regioselectivity in the Nitration of Substituted Naphthalenes

Starting MaterialNitrating AgentSolvent(s)Major Product(s)Reported Yield(s)Ref.
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃Acetic AnhydrideNα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester67% nih.gov
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃Trifluoroacetic AcidNα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester69% nih.gov
Methyl 1-bromo-2-naphthoateNO₂BF₄Acetonitrile/DichloromethaneMethyl 1-bromo-5-nitro-2-naphthoate & Methyl 1-bromo-8-nitro-2-naphthoate30% (5-nitro isomer) unimi.itresearchgate.net
1-AcetylnaphthaleneFuming HNO₃Acetic Anhydride8-Nitro-1-acetylnaphthalene85-90%

Investigating Aromaticity Modulation

The concept of aromaticity is central to understanding the stability and reactivity of cyclic, conjugated systems. This compound is an ideal substrate for investigating how aromaticity is modulated by substituents and how these changes, in turn, affect reaction pathways. The electron-withdrawing nature of both the nitro group (-NO₂) and the methoxycarbonyl group (-CO₂Me) significantly perturbs the electron distribution within the naphthalene π-system, reducing its aromatic character compared to the parent naphthalene.

This modulation of aromaticity is a key factor in reactions that involve a disruption of the aromatic system, such as dearomatization. In the palladium-catalyzed allylic dearomatization of 1-nitro-2-naphthol derivatives, the reaction proceeds through a π-allylpalladium intermediate that is attacked by the naphthol ring. rsc.org The reduced aromaticity of the nitronaphthol ring facilitates this nucleophilic attack, making the dearomatization process more favorable. The study of this compound in similar transformations would provide quantitative insights into how the replacement of the phenolic hydroxyl with an ester group impacts the energy barrier for dearomatization and the stability of the resulting intermediates.

The electronic perturbations caused by the substituents can be probed using both computational methods and spectroscopic techniques. Density Functional Theory (DFT) calculations can be employed to compute nucleus-independent chemical shifts (NICS), a common measure of aromaticity, providing a theoretical understanding of the electronic structure. researchgate.net Experimentally, changes in the electronic environment are reflected in spectroscopic data. For example, studies on substituted naphthanilides show that the chemical shift of the amido NH proton in ¹H NMR spectra correlates linearly with the Hammett constants of the substituents, indicating a systematic change in electron density. xmu.edu.cn Similarly, the absorption and fluorescence spectra of substituted naphthalenes are sensitive to the electronic push-pull character of the substituents, which is directly related to the modulation of the aromatic system's ground and excited states. xmu.edu.cn Applying these spectroscopic and computational tools to this compound would allow for a detailed mapping of its electronic landscape and a deeper understanding of how aromaticity governs its reactivity.

Table 2: Research Findings on Aromaticity Modulation and Reactivity in Naphthalene Derivatives

Compound/SystemMethod of InvestigationKey FindingImplication for AromaticityRef.
1-Nitro-2-naphthol derivativesPalladium-catalyzed allylic dearomatizationReaction proceeds smoothly to afford dearomatized β-naphthalenones in good yields (up to 92%). rsc.orgThe electron-withdrawing nitro group reduces aromaticity, facilitating the nucleophilic attack required for dearomatization. rsc.org rsc.org
Substituted Naphthanilides (1 and 2)¹H NMR SpectroscopyA linear correlation exists between the amido NH proton chemical shift and the Hammett constants of substituents on the aniline (B41778) ring. xmu.edu.cnDemonstrates systematic modulation of electron density across the molecule by substituents. xmu.edu.cn xmu.edu.cn
Dimethyl- and TrimethylnaphthalenesDensity Functional Theory (DFT)Calculation of nucleus-independent chemical shifts (NICS) and Fukui functions helps predict reactivity and understand aromaticity. researchgate.netProvides a quantitative measure of local aromaticity and identifies sites most susceptible to electrophilic attack. researchgate.net researchgate.net
1-Naphthoic and 2-Naphthoic Acid DerivativesNMDAR Modulation StudiesThe naphthalene core serves as a scaffold for allosteric modulators, with activity depending on the substitution pattern. nih.govThe electronic properties of the naphthalene ring system are tuned by substituents to achieve specific biological interactions. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitronaphthalene derivatives often involves harsh conditions and the use of strong acids, which can lead to environmental concerns and the formation of undesired byproducts. rsc.orggoogle.com Future research should prioritize the development of novel and sustainable synthetic routes for Methyl 1-nitro-2-naphthoate.

Green chemistry principles offer a roadmap for these advancements. One promising avenue is the exploration of solid acid catalysts, such as zeolites (e.g., HZSM-5) or γ-alumina supported ceria(IV), which have shown efficacy in the nitration of naphthalene (B1677914) with improved regioselectivity and milder reaction conditions. google.comrsc.org The use of alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅) in conjunction with these solid catalysts, could further enhance the sustainability of the process by minimizing acid waste.

Moreover, recent advancements in the synthesis of naphthalene derivatives through nitrogen-to-carbon transmutation of isoquinolines present an innovative, albeit currently exploratory, approach that could be adapted for the synthesis of specific isomers of nitronaphthalenes. nih.gov Investigating such skeletal editing techniques could lead to highly regioselective and efficient syntheses.

A comparative table of potential sustainable synthesis strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Solid Acid Catalysis Reusability of catalyst, reduced acid waste, milder reaction conditions.Optimization of catalyst (e.g., zeolite type, metal loading) for regioselectivity towards the 1-nitro-2-ester substitution pattern.
Alternative Nitrating Agents Cleaner reactions, potentially higher selectivity.Investigating the reactivity and selectivity of agents like N₂O₅ with methyl 2-naphthoate (B1225688).
Skeletal Editing High regioselectivity, novel synthetic pathway.Adapting isoquinoline (B145761) transmutation methodologies for the synthesis of the target compound.

Exploration of Under-Explored Reactivity Patterns

The reactivity of this compound is largely inferred from the behavior of related nitronaphthalene compounds. Aromatic nitro compounds are known to act as oxidizing agents and can undergo vigorous reactions with reducing agents. nih.gov However, a systematic exploration of its specific reactivity patterns is a crucial area for future research.

The electron-withdrawing nature of both the nitro and the ester groups suggests that the naphthalene ring is activated towards nucleophilic aromatic substitution, yet this remains underexplored. Furthermore, nitronaphthalenes have been shown to act as dienophiles in Diels-Alder reactions, opening pathways to complex polycyclic structures. researchgate.net Investigating the cycloaddition reactions of this compound with various dienes could lead to the synthesis of novel molecular scaffolds.

The potential for this compound to act as a Michael acceptor is another promising avenue. The nitro group can stabilize an adjacent carbanion, facilitating additions to α,β-unsaturated systems. Exploring these reactivity patterns could unlock new synthetic transformations and provide access to a wider range of functionalized naphthalene derivatives.

Advanced Characterization using Emerging Spectroscopic Techniques

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are used for routine characterization, emerging techniques can provide deeper insights into the electronic structure and properties of this compound. Techniques developed for the detection and characterization of nitroaromatic compounds, often in the context of explosives detection, can be adapted for this purpose. mdpi.comresearchgate.net

Advanced spectroscopic methods and their potential applications are summarized in the table below:

Spectroscopic TechniquePotential Information GainedResearch Objective
Laser-Induced Breakdown Spectroscopy (LIBS) Elemental composition and molecular fragmentation patterns.To develop rapid, in-situ analysis methods for reaction monitoring or material characterization. mdpi.com
Raman Spectroscopy Vibrational modes, providing detailed structural information and insights into intermolecular interactions.To correlate spectral features with electronic and steric effects of the nitro and ester groups. doi.org
Near-Infrared (NIR) Spectroscopy Overtone and combination bands, useful for quantitative analysis and process monitoring.To develop non-destructive methods for quality control and in-line reaction analysis. rsc.org
Femtosecond Transient Absorption Spectroscopy Ultrafast excited-state dynamics, including intersystem crossing.To understand the photophysical properties and potential for light-induced applications. acs.orgacs.org

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitroaromatic compounds can be hazardous due to the exothermic nature of nitration reactions. europa.eu Flow chemistry offers significant advantages in terms of safety, heat transfer, and process control. The integration of the synthesis of this compound into a continuous flow system would not only enhance safety but also allow for precise control over reaction parameters, potentially leading to higher yields and purity. europa.eu

Furthermore, automated synthesis platforms can be employed to rapidly screen different reaction conditions, catalysts, and substrates, accelerating the optimization of the synthetic route. nih.gov The development of a robust, automated flow synthesis of this compound would be a significant step towards its efficient and safe production for further research and potential applications. researchgate.net

Application in Materials Science (e.g., as building blocks for functional polymers, optoelectronic materials)

The unique electronic properties conferred by the nitro and ester groups make this compound an intriguing building block for new materials. Nitronaphthalene derivatives have been investigated for their potential in materials science, and this specific compound is a promising candidate for further exploration. ontosight.ai

The electron-withdrawing nature of the substituents can be exploited in the design of functional polymers . google.com Incorporation of this monomer into polymer chains could lead to materials with tailored electronic properties, high thermal stability, and specific optical responses. These polymers could find applications as sensors, dielectrics, or specialty coatings.

In the realm of optoelectronic materials , the photophysical properties of nitronaphthalenes are of particular interest. While many nitroaromatics are non-fluorescent due to rapid intersystem crossing, strategic substitution can alter these properties. nih.gov Research into the excited-state dynamics of this compound could reveal potential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in photosensitizers. The synthesis of BN-phenanthrenes from related naphthaldehyde derivatives for optoelectronic applications highlights the potential of functionalized naphthalenes in this field.

Further Computational Studies on Complex Reaction Systems and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, computational studies can provide invaluable insights into its structure, reactivity, and spectroscopic properties.

Future computational work should focus on:

Reaction Mechanisms: Elucidating the detailed mechanisms of its synthesis and subsequent reactions, including transition state analysis to understand regioselectivity and reactivity.

Excited-State Dynamics: Modeling the photophysical processes, such as absorption, fluorescence, and intersystem crossing, to guide the design of new materials with desired optical properties. acs.orgaip.orgresearchgate.net

Intermolecular Interactions: Simulating its interactions with other molecules, solvents, or on surfaces to predict its behavior in complex systems and its potential for self-assembly or as a component in supramolecular chemistry. Hirshfeld surface analysis can be employed to visualize and quantify these interactions. iucr.org

These computational studies will not only complement experimental findings but also accelerate the discovery of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 1-nitro-2-naphthoate with high purity?

  • Methodological Answer : Synthesis typically involves esterification of 2-naphthoic acid followed by nitration. Key parameters include temperature control (0–5°C during nitration to avoid byproducts) and solvent selection (e.g., sulfuric acid as a catalyst). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. For optimization, factorial design (e.g., Taguchi method) can systematically vary factors like reactant molar ratios, catalyst concentration, and reaction time to maximize yield .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C, NOESY) to confirm nitro and ester group positions.
  • FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • HPLC-MS for purity assessment and molecular ion detection.
  • X-ray crystallography for definitive structural elucidation.
  • Thermogravimetric analysis (TGA) to study thermal stability .

Q. What are the key considerations for evaluating the environmental stability of this compound?

  • Methodological Answer : Conduct controlled degradation studies under varying conditions:

  • Hydrolysis : Test at pH 4, 7, and 9 to simulate aquatic environments.
  • Photolysis : Use UV-Vis light sources (e.g., 254 nm) to assess sunlight-driven degradation.
  • Biodegradation : Employ OECD 301 guidelines with activated sludge to measure microbial breakdown.
  • Monitor degradation products via LC-MS and compare partitioning coefficients (log Kow) to predict environmental mobility .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental partitioning and degradation of this compound?

  • Methodological Answer : Combine laboratory and field studies:

  • Lab : Use batch equilibrium experiments to measure soil-water partitioning (Kd) and octanol-water coefficients (log Kow).
  • Field : Deploy passive samplers (e.g., POCIS) in water/sediment systems to track long-term persistence.
  • Modeling : Apply fugacity models to predict multi-media distribution (air, water, soil, sediment) based on physicochemical properties .

Q. How should researchers assess the risk of bias in toxicological studies involving this compound?

  • Methodological Answer : Follow standardized tools such as:

  • Risk of Bias (RoB) questionnaires (e.g., Table C-7 for animal studies): Evaluate randomization, blinding, and outcome reporting .
  • SYRCLE’s RoB tool : Assess confounders, selection bias, and detection bias in in vivo studies.
  • GRADE framework : Rate confidence in evidence quality based on study design, inconsistency, and indirectness .

Q. What in silico strategies can predict the toxicokinetic profile of this compound?

  • Methodological Answer :

  • QSAR models : Use tools like OECD QSAR Toolbox to estimate absorption, distribution, metabolism, and excretion (ADME).
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP1A1/2) to predict metabolic pathways.
  • PBPK modeling : Integrate physicochemical data (e.g., log P, pKa) to simulate tissue-specific exposure .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate data from PubMed, Scopus, and Embase using tailored search strings (e.g., MeSH terms: "Naphthalenes/toxicity"[mh] OR "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh]) .
  • Dose-response meta-analysis : Stratify studies by exposure levels (e.g., acute vs. chronic) and model organisms (e.g., rodents vs. zebrafish).
  • Sensitivity analysis : Exclude high RoB studies (per Appendix C criteria) to refine conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.